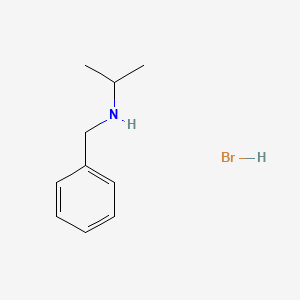

Benzylisopropylamine hydrobromide

Description

Historical Context in Chemical and Pharmaceutical Investigations

N-isopropylbenzylamine, the parent compound of benzylisopropylamine hydrobromide, has been documented in chemical literature primarily as an intermediate in experimental organic synthesis. wikipedia.org It has served as a foundational molecule for creating more complex chemical structures and has been utilized in the development of novel organic transformations. wikipedia.org In the pharmaceutical realm, N-isopropylbenzylamine is recognized as an important raw material and intermediate for the synthesis of various pharmaceutical compounds. chemicalbook.com Its structural similarity to methamphetamine has also led to its scrutiny by law enforcement agencies, as it has been identified as a cutting agent or mimic in illicit drug samples. wikipedia.orgcaymanchem.com

Academic Significance and Research Trajectories

The academic interest in N-isopropylbenzylamine and its salts, like the hydrobromide, stems from its utility in synthetic chemistry and its relevance in forensic and toxicological studies. Research has explored its role as a ligand in the preparation and characterization of organometallic compounds, such as bis(cyclopentadienyl)magnesium. chemicalbook.comlookchem.com Furthermore, its presence as an adulterant in street drugs has prompted studies into its own biological effects. A 2022 study investigated the in vitro toxicity of N-isopropylbenzylamine, finding that it can induce toxicity in neuronal cell lines by increasing nitric oxide levels. wikipedia.org

Structural Analogies and Distinctions within Amine Compound Classes

Benzylisopropylamine belongs to the secondary amine class, characterized by a nitrogen atom bonded to one hydrogen and two organic substituents—in this case, a benzyl (B1604629) group and an isopropyl group. scribd.com It is a structural isomer of methamphetamine, sharing the same chemical formula (C10H15N) but differing in the arrangement of its atoms. chemicalbook.comchemicalbook.com This isomeric relationship is a key reason for its use as a methamphetamine mimic. chemicalbook.comcaymanchem.com While both are phenethylamines, the placement of the methyl group on the nitrogen in methamphetamine, as opposed to the isopropyl group in benzylisopropylamine, results in different pharmacological profiles.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

176971-59-8 |

|---|---|

Molecular Formula |

C10H16BrN |

Molecular Weight |

230.14 g/mol |

IUPAC Name |

N-benzylpropan-2-amine;hydrobromide |

InChI |

InChI=1S/C10H15N.BrH/c1-9(2)11-8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H |

InChI Key |

FIDLYNBSMRFNLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1.Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzylisopropylamine

Established Synthetic Routes for Benzylisopropylamine

The synthesis of Benzylisopropylamine can be achieved through several established methods, including reductive amination and the reduction of amide precursors.

Reductive amination is a prominent and versatile method for synthesizing N-isopropylbenzylamine. bloomtechz.com This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. byu.edu

One common approach involves the reaction between benzaldehyde (B42025) and isopropylamine (B41738), which forms an imine intermediate that is subsequently reduced. bloomtechz.com Various reducing agents can be employed in this step, such as sodium borohydride (B1222165) or hydrogen gas with a catalyst. bloomtechz.com The choice of reducing agent can be influenced by factors like the desired purity and the scale of production. bloomtechz.com Additives like molecular sieves may be used to remove water and drive the reaction towards imine formation. bloomtechz.com Catalytic amounts of acids, such as acetic acid, can also be added to promote the formation and stability of the imine intermediate. bloomtechz.com

Another reductive amination protocol utilizes benzylamine (B48309) and acetone (B3395972). guidechem.com In a reported synthesis, a mixture of benzylamine, acetone, methanol, and a catalytic amount of acetic acid yielded N-Isopropylbenzylamine as a colorless oil. guidechem.com

A specific protocol using benzylamine-borane as a reducing agent has also been described. byu.edu This air-stable complex can efficiently reduce aldehydes and ketones. byu.edu In the presence of benzylamine and activated 4 angstrom molecular sieves, it facilitates the reductive amination to produce secondary amines in good yields. byu.edu This method is presented as a potentially advantageous alternative to other reductive amination techniques that may have limitations, such as the production of toxic byproducts or incompatibility with certain functional groups. byu.edu

The reaction conditions for reductive amination can vary. For instance, the reductive amination of ketones with benzylamine has been investigated at 100°C under 30 bar of hydrogen pressure in toluene (B28343), using gold catalysts supported on different oxides. researchgate.net

A general procedure for reductive amination involves stirring a solution of the appropriate carbonyl compound and an amine, followed by the addition of a reducing agent like sodium borohydride. chemicalbook.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). chemicalbook.com

The following table summarizes various reductive amination protocols for the synthesis of Benzylisopropylamine and related compounds.

| Reactants | Reducing Agent | Catalyst/Additive | Solvent | Product | Yield | Reference |

| Benzaldehyde, Isopropylamine | Sodium Borohydride / Hydrogen | Acetic Acid / Molecular Sieves | - | N-isopropylbenzylamine | High | bloomtechz.com |

| Benzylamine, Acetone | - | Acetic Acid | Methanol | N-isopropylbenzylamine | 43.06% | guidechem.com |

| Aldehydes/Ketones, Benzylamine | Benzylamine-borane | 4 Å Molecular Sieves | Protic or Aprotic Solvents | Secondary Amines | Good | byu.edu |

| Cyclohexanone, Benzylamine | Hydrogen | Gold Supported on Oxides | Toluene | N-cyclohexylbenzylamine | 72-79% | researchgate.net |

| Carbonyl Compound, Amine | Sodium Borohydride | - | Trifluoroethanol (TFE) | Amine | - | chemicalbook.com |

| Pyruvate Esters, Benzylamine | Sodium Triacetoxyborohydride | - | - | N-benzylalanine ester | - | chemeducator.org |

Table 1: Examples of Reductive Amination Protocols

Another established route for the synthesis of Benzylisopropylamine is the reduction of the corresponding amide precursor, N-isopropylbenzamide. guidechem.comguidechem.com This method typically involves the use of a strong reducing agent to convert the amide functional group into an amine.

A common reagent used for this transformation is lithium aluminum hydride (LiAlH₄). guidechem.com In a typical procedure, N-isopropylbenzamide is dissolved in a dry solvent like tetrahydrofuran (B95107) (THF) and added dropwise to a suspension of lithium aluminum hydride in THF, often at a reduced temperature. guidechem.com The reaction mixture is then typically heated to reflux to ensure the completion of the reduction. guidechem.com Following the reaction, a careful workup procedure is necessary to quench the excess reducing agent and isolate the desired amine product. guidechem.com

More recent developments have introduced alternative and more chemoselective methods for the reduction of secondary amides. rsc.org One such method employs a combination of triflic anhydride (B1165640) (Tf₂O) for amide activation, followed by reduction with sodium borohydride (NaBH₄). rsc.org This system operates under mild conditions and demonstrates good functional group tolerance. rsc.org The optimal conditions for this reduction have been identified as using 1.1 molar equivalents of Tf₂O and 1.3 molar equivalents of NaBH₄ in a mixed solvent system of dichloromethane (B109758) and THF. rsc.org

The table below provides a summary of methods for the reduction of amide precursors to form amines.

| Amide Precursor | Reducing Agent/System | Solvent | Key Conditions | Product | Yield | Reference |

| N-isopropylbenzamide | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | N-isopropylbenzylamine | - | guidechem.com |

| Secondary Amides | Triflic Anhydride (Tf₂O) - Sodium Borohydride (NaBH₄) | Dichloromethane (CH₂Cl₂) / Tetrahydrofuran (THF) | 0 °C to room temperature | Secondary Amines | Good | rsc.org |

Table 2: Reduction of Amide Precursors

Beyond reductive amination and amide reduction, other synthetic strategies for preparing Benzylisopropylamine exist. One such alternative is through nucleophilic substitution reactions. bloomtechz.com This approach typically involves the reaction of a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, with isopropylamine. bloomtechz.com In this reaction, the isopropylamine acts as a nucleophile, displacing the halide from the benzyl group to form N-isopropylbenzylamine. bloomtechz.com These reactions often necessitate elevated temperatures and may be facilitated by the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct. bloomtechz.com

Another method involves conducting the reductive amination in the presence of a supercritical fluid or a liquefied gas, such as liquid carbon dioxide. google.com This can be carried out using a ketone and an amine with hydrogen and a catalyst (like platinum or palladium) or a hydride reducing agent. google.com

Formation of Benzylisopropylamine Hydrobromide Salt

The hydrobromide salt of Benzylisopropylamine can be synthesized by reacting the free base with hydrobromic acid. While specific literature detailing the synthesis of this compound is not prevalent in the provided search results, the general principle of forming amine hydrohalide salts is well-established. For instance, isopropylamine hydrochloride is synthesized by treating isopropylamine with hydrogen chloride, often in a solvent like ethanol (B145695) or ethyl acetate (B1210297). chemicalbook.comgoogle.com A similar principle would apply to the formation of the hydrobromide salt. The reaction would involve combining Benzylisopropylamine with a stoichiometric amount of hydrobromic acid, likely in a suitable solvent, followed by isolation of the resulting salt, which is often a crystalline solid. wikipedia.org

Synthesis of Analogues and Derivatives of Benzylisopropylamine

The synthesis of analogues and derivatives of Benzylisopropylamine is guided by specific design principles aimed at creating novel compounds with potentially interesting properties.

The design of novel derivatives of Benzylisopropylamine can be approached through various synthetic strategies, drawing from established methods in medicinal and organic chemistry. beilstein-journals.org The synthesis of a diverse library of compounds often involves the modification of the core Benzylisopropylamine structure.

One common strategy is the introduction of substituents on the aromatic ring of the benzyl group. This can be achieved by starting with appropriately substituted benzaldehydes or benzyl halides in the synthetic routes described earlier. The nature and position of these substituents can be varied to explore their impact on the compound's properties.

Another approach is the modification of the N-alkyl group . Instead of an isopropyl group, other alkyl or aryl groups can be introduced by using different primary amines in the reductive amination or nucleophilic substitution reactions.

Furthermore, de novo synthesis of heterocyclic ring systems incorporating the benzylamine moiety can lead to a wide range of derivatives. beilstein-journals.org For example, the benzylamine nitrogen could be part of a larger heterocyclic structure.

The principles of combinatorial chemistry can also be applied, where a library of diverse derivatives is synthesized by systematically combining different building blocks. This often involves solid-phase synthesis or parallel synthesis techniques to efficiently generate a large number of compounds.

The selection of synthetic routes for these derivatives is often guided by factors such as the availability of starting materials, the desired complexity of the target molecules, and the efficiency of the chemical transformations. beilstein-journals.org

Synthetic Transformations and Reaction Mechanisms

The primary synthesis of N-benzylisopropylamine involves several established chemical transformations, with reductive amination being a prominent and efficient method. lookchem.com This process typically starts with benzylamine and acetone. lookchem.com

One common pathway is the reductive amination of benzylamine with acetone. lookchem.com In this reaction, the amine first reacts with the ketone (acetone) to form a heminal, which then dehydrates to form an imine intermediate. This imine is subsequently reduced to the final secondary amine product, N-benzylisopropylamine. A variety of reducing agents can be employed for this second step.

Another documented synthetic route involves the reaction of benzylamine with isopropyl chloride. quora.com This method follows a nucleophilic substitution mechanism where the nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic carbon of the isopropyl chloride, leading to the formation of isopropylbenzylamine and hydrochloric acid. quora.com

Additionally, N-benzylisopropylamine can be synthesized through the reduction of N-isopropylbenzamide. lookchem.com This amide reduction is a fundamental transformation in organic chemistry, often accomplished using powerful reducing agents like lithium aluminium hydride (LiAlH₄) in a solvent such as diethyl ether. lookchem.com The reaction proceeds for several hours, often with heating, to yield the desired amine. lookchem.com

Table 1: Synthetic Methodologies for Benzylisopropylamine

| Starting Materials | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Benzylamine, Acetone | Reductive amination | N-benzylisopropylamine | lookchem.com |

| Benzylamine, Isopropyl chloride | Nucleophilic substitution | Isopropylbenzylamine | quora.com |

| N-isopropylbenzamide | Lithium aluminium tetrahydride, Diethyl ether, Heating | N-benzylisopropylamine | lookchem.com |

| Carbonyl compound (1 mmol), Amine (1 mmol) | NaBH₄ (1.2 mmol), TFE (2 mL), 35-40 °C | N-substituted amine | chemicalbook.com |

Preparation of Coordinated Compounds and Ligands (e.g., Organotin Complexes)

N-benzylisopropylamine serves as a valuable ligand in inorganic and organometallic chemistry due to the presence of a lone pair of electrons on the nitrogen atom, which can coordinate to metal centers. chemicalbook.com This capability allows it to be used in the preparation of various coordinated compounds, including organotin complexes. lookchem.comchemicalbook.com

Organotin compounds with alkylamino substituents are synthesized for specialized applications, such as precursors for the deposition of high-purity tin oxide films used in extreme ultraviolet light (EUV) lithography. uco.esgoogle.com The general process involves reacting a tin precursor, such as a dihalostannane (e.g., SnCl₂), with an amine. justia.com The amine ligand, such as benzylisopropylamine, coordinates to the tin atom. The synthesis of these complexes can involve reacting the dihalostannane with at least three molar equivalents of the amine compound to form the desired product. justia.com

The synthesis of organotin complexes with Schiff bases, which are structurally related to the imine intermediates in benzylisopropylamine synthesis, provides further insight into the coordination chemistry. mdpi.com In these reactions, an organotin chloride (like R₂SnCl₂) is reacted with a ligand in the presence of a base such as triethylamine. mdpi.com This general approach can be adapted for ligands like benzylisopropylamine to form new organotin derivatives. orientjchem.org

Beyond tin, N-isopropylbenzylamine has been specifically used as a ligand in the preparation and characterization of bis(cyclopentadienyl)magnesium. lookchem.comchemicalbook.com In this context, the amine forms an adduct with magnesium in a toluene solvent at room temperature. chemicalbook.com

Table 2: Examples of Coordinated Compound Preparation

| Metal/Organometallic Precursor | Ligand Type | Resulting Compound Class | Application/Significance | Reference |

|---|---|---|---|---|

| Dihalostannane (e.g., SnCl₂) | Alkylamino (e.g., Benzylisopropylamine) | Organotin compounds | Precursors for high-purity tin oxide films | uco.esgoogle.comjustia.com |

| Organotin(IV) chlorides (R₂SnCl₂) | Schiff bases / Amines | Organotin(IV) complexes | Potential for nonlinear optical properties, biological activity | mdpi.comorientjchem.org |

| Magnesium | N-isopropylbenzylamine | Bis(cyclopentadienyl)magnesium amine adduct | Preparation and characterization of magnesium complexes | lookchem.comchemicalbook.com |

Advanced Spectroscopic and Structural Characterization of Benzylisopropylamine and Its Salts

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular environment.

One-dimensional NMR is fundamental for the structural verification of benzylisopropylamine. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms, including those in the aromatic ring and the aliphatic chain.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound, N-isopropylbenzylamine, shows distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the isopropyl methine (CH) proton, and the isopropyl methyl (CH₃) protons. chemicalbook.comspectrabase.com In the salt form, such as the hydrochloride or hydrobromide, the proton on the nitrogen becomes more deshielded and may show coupling to adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. Signals for the aromatic carbons appear in the typical downfield region (around 127-140 ppm), while the aliphatic carbons of the benzyl and isopropyl groups appear at higher field strengths (upfield). spectrabase.comguidechem.com

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.10 - 7.50 | Multiplet | 5H |

| Benzylic (CH₂) | 3.77 | Singlet | 2H |

| Isopropyl (CH) | 2.84 | Septet | 1H |

| Amine (NH) | 1.25 | Singlet (broad) | 1H |

| Isopropyl (CH₃)₂ | 1.09 | Doublet | 6H |

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic (Quaternary C) | 140.8 |

| Aromatic (CH) | 128.3 |

| Aromatic (CH) | 128.1 |

| Aromatic (CH) | 126.7 |

| Benzylic (CH₂) | 53.6 |

| Isopropyl (CH) | 48.8 |

| Isopropyl (CH₃)₂ | 22.9 |

While specific 2D NMR studies on benzylisopropylamine hydrobromide are not widely published, the application of these techniques is a standard and powerful approach for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For benzylisopropylamine, it would show a clear correlation between the isopropyl methine (CH) proton and the six equivalent methyl (CH₃) protons, confirming the isopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the benzylic proton signals to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows couplings between carbons and protons that are two or three bonds apart. It is invaluable for piecing together the molecular skeleton. For instance, an HMBC spectrum would show correlations from the benzylic protons to the quaternary aromatic carbon and other carbons in the phenyl ring, confirming the attachment of the benzyl group.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is a technique that separates NMR signals based on the diffusion rates of molecules in solution. It can be used to analyze the composition of a sample, confirming that all observed ¹H signals belong to a single molecular entity by showing they have the same diffusion coefficient.

Quantitative NMR (qNMR) is an application of NMR spectroscopy used to determine the concentration or purity of a substance. Unlike other methods, qNMR can be non-destructive and does not always require an identical standard of the analyte. Research has demonstrated the viability of using benchtop NMR spectrometers for the quantification of N-isopropylbenzylamine in mixtures. phfscience.nz In one study, binary and ternary mixtures containing N-isopropylbenzylamine were accurately quantified using a 60 MHz benchtop spectrometer. phfscience.nz The analysis employed both simple integration and a more sophisticated model-based algorithm that relies on a quantum mechanical description of the spin systems. phfscience.nz The model-based approach yielded a higher degree of accuracy, with a root mean squared error in the measured concentration of 10 mmol/L, compared to 20 mmol/L for traditional integration. phfscience.nz This highlights the potential of qNMR for analyzing samples containing benzylisopropylamine in various research contexts.

Vibrational Spectroscopy (Infrared and Raman) Analyses

Vibrational spectroscopy, which includes FTIR and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, providing a characteristic "fingerprint" of the compound.

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The FTIR spectrum of N-isopropylbenzylamine hydrochloride shows characteristic absorption bands that confirm its structure. spectrabase.com The spectrum of the hydrobromide salt would be very similar, as the fundamental vibrations are associated with the organic cation.

Key expected vibrational modes include:

N-H Stretching: In the salt form, the secondary amine is protonated, giving rise to =N⁺H₂- stretching bands, typically in the region of 2400-2800 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl and isopropyl groups appear just below 3000 cm⁻¹.

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the phenyl ring.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond typically appears in the 1020-1250 cm⁻¹ range.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| N⁺-H Stretch (salt) | 2400 - 2800 |

| Aromatic C=C Bending | 1450 - 1600 |

| C-N Stretch | 1020 - 1250 |

Raman spectroscopy is a complementary technique to FTIR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of N-isopropylbenzylamine provides a detailed molecular fingerprint. nih.govchemicalbook.com Strong signals are often observed for the aromatic ring breathing modes and C-H vibrations.

While specific SERS studies on this compound are not prominent in the literature, SERS is a powerful extension of Raman spectroscopy. By adsorbing the analyte onto a roughened metal surface (typically silver or gold), the Raman signal can be enhanced by many orders of magnitude. This technique would be highly valuable for detecting trace amounts of this compound. The enhancement is greatest for molecules in close proximity to the metal surface, making SERS a surface-sensitive technique ideal for detection in complex matrices.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural features of compounds through fragmentation analysis. For benzylisopropylamine, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable tools, each with specific applications. High-Resolution Mass Spectrometry (HRMS) further refines this analysis by providing exact mass measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds like benzylisopropylamine. academicjournals.org In GC-MS, the sample is first separated based on its boiling point and interaction with the stationary phase in the gas chromatograph before being introduced into the mass spectrometer for ionization and detection. academicjournals.org

Electron Ionization (EI) is a common ionization technique used in GC-MS. The EI mass spectrum of N-isopropylbenzylamine is characterized by specific fragmentation patterns. While observing a molecular ion can sometimes be challenging with EI due to the high energy involved, which can lead to extensive fragmentation, the resulting fragments provide a structural fingerprint of the molecule. researchgate.netnist.gov For N-isopropylbenzylamine, the fragmentation is dominated by radical-directed cleavages, leading to the formation of iminium ions and charge-directed cleavages that form acylium ions. ojp.gov The mass spectrum of N-isopropylbenzylamine can be found in the NIST/EPA/NIH Mass Spectral Library. nist.gov

Key fragments observed in the mass spectrum of N-isopropylbenzylamine can help in its identification. The molecular ion (M+) for benzylisopropylamine (C10H15N) has a nominal mass of 149 g/mol . nih.govguidechem.comchemicalbook.com

Table 1: GC-MS Data for Benzylisopropylamine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C10H15N | nih.govguidechem.comchemicalbook.com |

| Molecular Weight | 149.23 g/mol | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

Chemical derivatization can be employed prior to GC-MS analysis to improve volatility, stability, and chromatographic properties, which can be particularly useful for complex matrices. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wisdomlib.org It is particularly useful for analyzing less volatile or thermally sensitive compounds. In the context of benzylisopropylamine, LC-MS, especially when combined with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity for its detection and quantification, even in complex forensic samples. researchgate.netbohrium.comresearchgate.net

A study developed a modified LC-ESI-MS/MS method for the simultaneous determination of methamphetamine and its isomer, N-isopropylbenzylamine (N-IBA). researchgate.netbohrium.comresearchgate.net This method utilized an Agilent Poroshell 120 SB-C18 column with an isocratic elution. researchgate.netsemanticscholar.org The mobile phase consisted of acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) solution containing 0.1% formic acid (80:20, v/v). bohrium.comresearchgate.netsemanticscholar.org Detection was performed using positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. bohrium.comresearchgate.netsemanticscholar.org

Under ESI-MS, N-isopropylbenzylamine readily forms a protonated molecule [M+H]+ with a mass-to-charge ratio (m/z) of 150. researchgate.net The product ion spectrum from ESI-MS/MS, with a precursor ion of m/z 150, shows characteristic fragment ions at m/z 91 and 58. researchgate.net This method demonstrated excellent linearity, with a low limit of detection (LLOD) of 0.1 ng/mL and a low limit of quantification (LLOQ) of 0.3 ng/mL for both analytes. bohrium.comresearchgate.netsemanticscholar.org

Table 2: LC-MS/MS Parameters for Benzylisopropylamine Analysis

| Parameter | Details | Reference |

|---|---|---|

| Chromatographic Column | Agilent Poroshell 120 SB-C18 (4.6 × 100 mm, 2.7 μm) | researchgate.netsemanticscholar.org |

| Mobile Phase | Acetonitrile and 20 mM ammonium acetate with 0.1% formic acid (80:20, v/v) | bohrium.comresearchgate.netsemanticscholar.org |

| Ionization Mode | Positive Electrospray Ionization (ESI) | bohrium.comresearchgate.netsemanticscholar.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | bohrium.comresearchgate.netsemanticscholar.org |

| Precursor Ion [M+H]+ | m/z 150 | researchgate.net |

| Product Ions | m/z 91, m/z 58 | researchgate.net |

| LLOD | 0.1 ng/mL | bohrium.comresearchgate.netsemanticscholar.org |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in providing the exact mass of a molecule, which allows for the determination of its elemental formula with high confidence. nih.govdrug-dev.comamericanpharmaceuticalreview.com This capability is crucial for distinguishing between isomers and identifying unknown compounds. nih.gov The computed exact mass for the neutral molecule of benzylisopropylamine (C10H15N) is 149.120449483 Da. nih.gov HRMS can be coupled with both GC and LC, offering enhanced analytical power for complex sample analysis. nih.gov The high mass accuracy of HRMS helps in differentiating compounds with the same nominal mass but different elemental compositions, a task that is challenging for standard mass spectrometers. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for Benzylisopropylamine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C10H15N | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govspringernature.comfrontiersin.org This method involves directing an X-ray beam onto a single crystal of the substance. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure can be built and refined. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Structural Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption of UV or visible light by a substance. It provides information about the electronic transitions within a molecule and can be used for both qualitative and quantitative analysis. biomedres.usekb.eg The UV spectrum of a compound is influenced by the presence of chromophores, which are parts of the molecule that absorb light.

For benzylisopropylamine, the benzene (B151609) ring acts as a primary chromophore. The UV-Vis spectrum would be expected to show absorption bands characteristic of the phenyl group. The position and intensity of these bands can be affected by the solvent and the substitution on the benzene ring. While specific UV-Vis spectral data for this compound was not detailed in the search results, the general principles of UV-Vis spectrophotometry are applicable for its structural characterization. biomedres.us

Theoretical Chemistry and Computational Studies of Benzylisopropylamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like benzylisopropylamine hydrobromide. These calculations provide detailed information about the molecule's geometry, orbital energies, and charge distribution.

In the case of this compound, the protonation of the nitrogen atom by hydrobromic acid significantly influences its electronic structure compared to the free base, N-isopropylbenzylamine. DFT calculations would typically be employed to optimize the geometry of the benzylisopropylammonium cation and the bromide anion. These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy conformation.

A key aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. For this compound, the positive charge on the nitrogen atom is expected to lower the energy of the HOMO, making it a less effective electron donor than its free base counterpart.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the charge distribution on the molecule's surface. For the benzylisopropylammonium cation, the MEP would show a region of high positive potential around the ammonium (B1175870) group (-NH2+), indicating its susceptibility to nucleophilic attack. The phenyl ring would exhibit regions of negative potential above and below the plane of the ring, associated with the π-electron system. These maps are invaluable for understanding intermolecular interactions. cdnsciencepub.comresearchgate.net

Natural Bond Orbital (NBO) analysis is another quantum chemical technique that can be applied to understand the electronic structure in more detail. NBO analysis provides information about charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. For this compound, NBO analysis could quantify the charge on the nitrogen atom and how this charge is dispersed through the molecule via inductive and hyperconjugative effects.

While specific DFT studies on this compound are not abundant in publicly accessible literature, the principles of such calculations are well-established and routinely applied to similar amine salts. nih.govresearchgate.net

Table 1: Representative Theoretical Data from Quantum Chemical Calculations for a Protonated Benzylamine (B48309) Derivative

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 7.3 eV | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | 5.2 D | Represents the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| NBO Charge on N | +0.65 e | Quantifies the partial charge on the nitrogen atom, indicating its electrophilic character. |

Note: The values in this table are illustrative for a protonated benzylamine derivative and are not from a specific study on this compound. The actual values would depend on the specific level of theory and basis set used in the calculation.

Molecular Modeling and Dynamics Simulations

For this compound, MD simulations would typically be performed using a force field, which is a set of parameters that describe the potential energy of the system as a function of the coordinates of its atoms. The choice of force field is critical for obtaining accurate simulation results. The protonated nature of the amine would require specific parameters to correctly model the interactions of the benzylisopropylammonium cation with its counter-ion (bromide) and solvent molecules. nih.govnih.govacs.org

In an aqueous solution, MD simulations could reveal the hydration shell around the benzylisopropylammonium cation and the bromide anion. These simulations can quantify the number of water molecules in the first and second solvation shells and the strength of the hydrogen bonds between the ammonium group and water molecules. cdnsciencepub.comcdnsciencepub.comresearchgate.net The orientation of water molecules around the hydrophobic benzyl (B1604629) and isopropyl groups could also be analyzed to understand the hydrophobic effect.

MD simulations can also be used to explore the conformational landscape of the benzylisopropylammonium cation. The molecule has several rotatable bonds, including the C-N bonds and the bond between the benzyl group and the methylene (B1212753) bridge. MD simulations can track the dihedral angles associated with these bonds over time to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules. biorxiv.org

Furthermore, simulations can provide insights into the dynamics of ion pairing between the benzylisopropylammonium cation and the bromide anion in solution. The simulations can calculate the potential of mean force (PMF) for the association and dissociation of the ion pair, which provides information about the stability of the ion pair in a given solvent.

Table 2: Key Parameters Investigated in Molecular Dynamics Simulations of Amine Salts in Solution

| Parameter | Description | Insights Gained |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle. | Provides information on the structure of the solvation shell and ion pairing. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between the solute and solvent. | Elucidates the strength and dynamics of solute-solvent interactions. |

| Conformational Analysis | Tracks the changes in dihedral angles over time. | Reveals the preferred conformations of the molecule and the flexibility of its structure. |

| Mean Square Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate diffusion coefficients of the ions and solvent molecules. |

Prediction of Reactivity and Interaction Potentials

Computational methods can be employed to predict the reactivity of this compound and its interaction potentials with other molecules. These predictions are crucial for understanding its chemical behavior and potential applications.

The reactivity of the benzylisopropylammonium cation can be assessed using concepts from frontier molecular orbital theory. The shapes and energies of the HOMO and LUMO, as calculated by DFT, can indicate the likely sites for electrophilic and nucleophilic attack. For instance, the positive charge on the ammonium group suggests it is an electrophilic center. The phenyl ring, depending on the reaction conditions, could be susceptible to electrophilic substitution, and computational methods can predict the regioselectivity of such reactions.

Computational studies can also model reaction pathways and calculate activation energies for various chemical transformations. For example, the deprotonation of the benzylisopropylammonium cation to form the free amine can be studied computationally to determine the energy barrier for this process in different solvent environments.

Interaction potentials between this compound and other molecules can be calculated using a variety of methods. For non-covalent interactions, such as those involved in binding to a biological target, methods like molecular docking and more rigorous free energy calculations can be used. Molecular docking would predict the preferred binding orientation of the benzylisopropylammonium cation in the active site of a receptor, while free energy calculations, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide a quantitative estimate of the binding affinity.

The interaction potential can also be described by calculating the interaction energy between the benzylisopropylammonium cation and another molecule as a function of their relative orientation and distance. These calculations can be performed at various levels of theory, from simple molecular mechanics to high-level quantum mechanics, to build a comprehensive picture of the interaction landscape.

Computational Descriptors and Their Interpretations

A wide range of computational descriptors can be calculated for this compound to quantify its physicochemical properties and to develop Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.govnih.gov These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors.

Constitutional Descriptors: These are the most basic descriptors and include properties like molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall connectivity indices. These descriptors can be correlated with properties like boiling point and viscosity.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, molecular volume, and shape indices. For this compound, the solvent-accessible surface area (SASA) would be a relevant descriptor for understanding its interactions with a solvent.

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. Key electronic descriptors include:

HOMO and LUMO energies: As discussed earlier, these relate to the molecule's ability to donate or accept electrons.

Partial atomic charges: The charge on each atom in the molecule, which can be used to identify reactive sites.

Molecular Electrostatic Potential (MEP): Provides a map of the charge distribution.

A QSPR study on benzylamine salts demonstrated that molecular descriptors such as binding energy and surface area could be used to predict aqueous solubility. nih.gov Similar models could be developed for this compound to predict various properties.

The interpretation of these descriptors provides a molecular-level understanding of the compound's behavior. For instance, a high dipole moment would suggest good solubility in polar solvents. The values of the HOMO and LUMO energies can be used to estimate the ionization potential and electron affinity, respectively, which are fundamental measures of chemical reactivity.

Table 3: Common Computational Descriptors and Their Significance for this compound

| Descriptor Class | Example Descriptor | Interpretation for this compound |

| Constitutional | Molecular Weight | Basic property affecting diffusion and other physical characteristics. |

| Topological | Connectivity Indices | Relate to the branching and connectivity of the molecule, influencing intermolecular forces. |

| Geometrical | Solvent-Accessible Surface Area (SASA) | Indicates the area of the molecule exposed to a solvent, affecting solubility and interaction potential. |

| Electronic | Dipole Moment | The presence of the charged ammonium group will result in a significant dipole moment, influencing its interaction with polar environments. |

| Electronic | HOMO-LUMO Gap | A larger gap would suggest greater chemical stability of the benzylisopropylammonium cation. |

Metabolic Pathways and Pharmacokinetics in Pre Clinical Models

Metabolite Identification and Elucidation in Animal Systems

While specific studies on the comprehensive metabolic profile of benzylisopropylamine hydrobromide in animal models are not extensively documented in publicly available literature, the metabolism of structurally related compounds, particularly secondary amines and compounds with a benzyl (B1604629) moiety, provides significant insights into its likely metabolic fate.

The metabolism of secondary alkyl amines is known to proceed via two primary pathways, leading to the formation of primary amines and secondary hydroxylamines researchgate.net. Based on this, it is anticipated that benzylisopropylamine undergoes N-dealkylation to yield benzylamine (B48309) and isopropylamine (B41738). The benzylamine moiety can be further metabolized to benzaldehyde (B42025) and benzoic acid, which can then be conjugated and excreted.

Furthermore, studies on the in vitro metabolism of a related compound, N-benzyl-N-cyclopropylamine, by cytochrome P450 enzymes have identified several key metabolites. These findings suggest that the metabolism of the benzyl group is a significant pathway.

Table 1: Potential Metabolites of Benzylisopropylamine Based on Structurally Related Compounds

| Parent Compound | Potential Metabolite | Metabolic Reaction |

| Benzylisopropylamine | Benzylamine | N-deisopropylation |

| Benzylisopropylamine | Isopropylamine | N-debenzylation |

| Benzylamine | Benzaldehyde | Oxidation |

| Benzaldehyde | Benzoic Acid | Oxidation |

| Benzoic Acid | Hippuric Acid | Glycine Conjugation |

| Benzylisopropylamine | N-hydroxybenzylisopropylamine | N-hydroxylation |

This table is illustrative and based on metabolic pathways of structurally similar compounds. Specific metabolite identification for benzylisopropylamine requires dedicated studies.

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 Monooxygenases, Flavin-Containing Monooxygenases)

The biotransformation of xenobiotics like benzylisopropylamine is predominantly carried out by a variety of enzyme systems, with the Cytochrome P450 (CYP450) and Flavin-Containing Monooxygenase (FMO) systems playing pivotal roles.

Cytochrome P450 Monooxygenases (CYP450): The CYP450 superfamily of enzymes is a major contributor to the oxidative metabolism of a vast array of drugs and foreign compounds nih.gov. For secondary amines, CYP450 enzymes are known to catalyze N-dealkylation reactions researchgate.net. In the case of benzylisopropylamine, it is highly probable that CYP450 isoenzymes are responsible for the cleavage of the isopropyl group to form benzylamine, and the removal of the benzyl group to form isopropylamine. Studies on N-benzyl-N-cyclopropylamine have confirmed the catalytic role of CYP450 in its metabolism nih.gov. The specific CYP isoforms involved in benzylisopropylamine metabolism would require further investigation using human liver microsomes or recombinant CYP enzymes.

Absorption, Distribution, and Excretion (ADE) in Animal Systems

Absorption: Following oral administration, the absorption of a compound from the gastrointestinal tract is influenced by its physicochemical properties, such as solubility and permeability. As a hydrobromide salt, benzylisopropylamine is expected to be more water-soluble than its free base, which could influence its dissolution and subsequent absorption. The actual extent and rate of absorption would need to be determined through pharmacokinetic studies in animal models, such as rats merckvetmanual.com.

Distribution: Once absorbed into the systemic circulation, a compound is distributed to various tissues and organs. The volume of distribution (Vd) is a key parameter that describes the extent of this distribution. Lipophilic compounds tend to have a larger Vd, distributing more extensively into tissues, whereas hydrophilic compounds are often confined to the bloodstream and extracellular fluid. The distribution of benzylisopropylamine would be influenced by its tissue permeability and binding to plasma and tissue proteins. Studies with other xenobiotics in rats have shown that compounds can distribute to various organs, including the liver, kidneys, and lungs, with limited penetration into the brain for some substances nih.govnih.gov.

Excretion: The primary routes of excretion for drugs and their metabolites are through the kidneys (urine) and the liver (bile and feces). The conversion of benzylisopropylamine to more polar metabolites by CYP450 and FMO is a crucial step for its efficient elimination from the body. These hydrophilic metabolites are more readily excreted in the urine. Unchanged parent compound may also be excreted, depending on its physicochemical properties and the efficiency of its metabolism. Studies in rats with other compounds have demonstrated that both urinary and fecal excretion can be significant routes of elimination nih.govnih.gov.

Table 2: General Pharmacokinetic Parameters Investigated in Animal Models

| Parameter | Description | Significance |

| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |

| Tmax | Time to reach Cmax | Reflects the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the compound. |

| t1/2 | Elimination half-life | Indicates the time taken for the plasma concentration to decrease by half. |

| Vd | Volume of distribution | Describes the extent of tissue distribution. |

| CL | Clearance | Measures the efficiency of elimination from the body. |

This table outlines the standard pharmacokinetic parameters that would be determined in preclinical studies.

In Vitro-In Vivo Correlation (IVIVC) in Pre-clinical Settings

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (such as drug dissolution) and an in vivo response (such as plasma drug concentration or amount of drug absorbed) nih.govnih.gov. The development of a successful IVIVC can be a valuable tool in drug development, potentially reducing the need for extensive in vivo studies.

For a compound like this compound, establishing an IVIVC would involve correlating its in vitro dissolution rate from a specific formulation with its in vivo pharmacokinetic data obtained from animal models. This would require the development of a dissolution method that mimics the in vivo conditions of the gastrointestinal tract.

Currently, there are no published studies that have established an IVIVC for this compound. The development of such a correlation would be a complex process requiring comprehensive in vitro and in vivo data from different formulations with varying release rates youtube.com. The Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability, is often a guiding principle in the development of IVIVCs nih.gov. The BCS class of benzylisopropylamine would first need to be determined.

Advanced Analytical Methodologies for Detection and Quantification of Benzylisopropylamine

Chromatographic Separation Techniques

Chromatographic techniques are foundational in the analytical workflow for benzylisopropylamine, providing the necessary separation from other components in a sample. The choice of technique is largely dependent on the compound's volatility and thermal stability.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a principal technique for the analysis of volatile and thermally stable compounds. For amines like benzylisopropylamine, GC analysis can be challenging due to their potential for peak tailing, which arises from their interaction with the stationary phase of the GC column. nih.govnih.gov To circumvent this, specialized columns, such as the Agilent CP-Volamine, or derivatization of the amine group are often employed to improve peak shape and reproducibility. nih.gov

In the context of forensic analysis, GC coupled with a mass spectrometer (GC-MS) is frequently used. For instance, the analysis of N-isopropylbenzylamine, an isomer of benzylisopropylamine, has been detailed using a DB5-MS or HP5-MS fused-silica capillary column. southernforensic.org The typical oven temperature program might start at 90°C, ramp up to 150°C, with a total run time of around 5 minutes. southernforensic.org The resulting mass spectrum in electron ionization (EI) mode provides characteristic fragmentation patterns that aid in identification. southernforensic.orgnist.gov

Liquid Chromatography (LC) for Non-Volatile and Thermally Labile Compounds

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is well-suited for compounds that are non-volatile or degrade at the high temperatures used in GC. sielc.comwisdomlib.org Reverse-phase HPLC is a common approach for benzylisopropylamine and its derivatives. sielc.com

For example, 2,4-Dichloro-N-isopropylbenzylamine can be analyzed using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation of benzylamine (B48309) and related compounds has also been achieved on a Primesep A column with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 210 nm. sielc.com The versatility of LC makes it a powerful tool for the analysis of benzylisopropylamine in various sample types.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govusp.org It offers distinct advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov CE is particularly effective for the analysis of charged molecules like protonated amines.

The fundamental principle involves the migration of ions within a narrow, buffer-filled capillary under the influence of a high voltage. usp.org Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MECC), can be applied. usp.orgnih.gov While specific applications of CE for benzylisopropylamine hydrobromide are not extensively documented in readily available literature, the technique's inherent capabilities for separating structurally similar and charged compounds suggest its potential for the high-resolution analysis of benzylisopropylamine and its isomers. nih.govnih.gov

Integration with Mass Spectrometry for Trace Analysis

The coupling of chromatographic separation with mass spectrometry provides a synergistic analytical power, combining the separation capabilities of chromatography with the high sensitivity and specificity of mass detection.

GC-MS/MS for Enhanced Selectivity and Sensitivity

Gas chromatography-tandem mass spectrometry (GC-MS/MS) significantly enhances the selectivity and sensitivity of analysis compared to single quadrupole GC-MS. shu.edu This technique involves the selection of a specific precursor ion from the initial mass spectrum, its fragmentation in a collision cell, and the subsequent analysis of the resulting product ions. shu.edu This process drastically reduces chemical noise and matrix interferences, which is particularly beneficial for trace-level detection in complex samples. shu.edu

While specific GC-MS/MS methods for benzylisopropylamine are not widely published, the principles of the technique are highly applicable. Given that N-isopropylbenzylamine is an isomer of methamphetamine, the challenge of differentiating these compounds underscores the need for highly selective methods like GC-MS/MS, especially in forensic contexts where unambiguous identification is paramount. southernforensic.orgsemanticscholar.org

LC-MS/MS for Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the quantification of compounds in complex biological matrices such as blood, plasma, and urine. researchgate.netwa.gov The technique's ability to handle the challenges of matrix effects, where co-eluting endogenous substances can suppress or enhance the analyte signal, makes it superior for bioanalysis. semanticscholar.orgresearchgate.net

A modified LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method has been developed and validated for the simultaneous determination of methamphetamine and its isomer, N-isopropylbenzylamine, in forensic samples. semanticscholar.orgresearchgate.netbohrium.com This method demonstrates excellent selectivity and sensitivity, with a low limit of detection (LLOD) of 0.1 ng/mL and a low limit of quantification (LLOQ) of 0.3 ng/mL for both analytes. semanticscholar.orgresearchgate.net The use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides the high degree of specificity required for accurate quantification in complex samples. semanticscholar.orgresearchgate.net

The table below summarizes the conditions for a validated LC-MS/MS method for the analysis of N-isopropylbenzylamine (N-IBA). semanticscholar.orgresearchgate.net

Table 1: LC-MS/MS Parameters for N-isopropylbenzylamine (N-IBA) Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | Agilent Poroshell 120 SB-C18 (4.6x100 mm, 2.7 µm) |

| Mobile Phase | Acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (80:20, v/v) |

| Flow Rate | 0.40 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| IonSpray Voltage | 5500 V |

| Source Temperature | 600°C |

| Precursor Ion [M+H]⁺ | m/z 150 |

This robust methodology allows for the effective separation and quantification of benzylisopropylamine isomers, preventing misidentification and ensuring accurate analytical results in challenging matrices. semanticscholar.orgresearchgate.net

Spectroscopic Quantification Methods

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) stands as a primary analytical method for determining the purity and concentration of organic substances like Benzylisopropylamine. ethz.chusp.org This technique is inherently quantitative because the area of an NMR signal is directly proportional to the number of nuclei generating that signal. usp.orgresearchgate.net Unlike many other spectroscopic methods, qNMR can provide direct purity determination without the need for reference materials of impurities or the calculation of response factors. usp.org

The process involves accurately weighing the sample and a certified reference material (calibrant) into the same NMR tube, dissolving them in a suitable deuterated solvent, and acquiring the ¹H-NMR spectrum. ethz.ch The purity of the target analyte is then calculated using the following equation:

Purity (%) = (I_t / I_cal) * (n_cal / n_t) * (MW_t / MW_cal) * (m_cal / m_s) * P_cal

Where:

I_t and I_cal are the integral values of the target analyte and the calibrant, respectively.

n_t and n_cal are the number of protons corresponding to the integrated signals of the target and the calibrant.

MW_t and MW_cal are their respective molecular weights.

m_s and m_cal are their respective masses.

P_cal is the purity of the calibrant.

For accurate qNMR results, careful attention must be paid to experimental parameters, including complete T1 relaxation, proper phasing and baseline correction, and the absence of signal overlap. researchgate.net The choice of a suitable, pure signal for both the target analyte and the internal calibrant is crucial for accurate quantification. acs.org

Table 1: Key Parameters for qNMR Purity Determination

| Parameter | Description | Importance |

| Internal Calibrant | A certified reference material of known purity and concentration. | Provides a reference for accurate quantification. ethz.chusp.org |

| Signal Selection | Choosing non-overlapping, sharp signals for both analyte and calibrant. | Ensures accurate integration and avoids interference. researchgate.net |

| Relaxation Delay (d1) | Sufficient delay time to allow for complete T1 relaxation of all nuclei. | Prevents signal saturation and ensures signal intensity is proportional to the number of nuclei. researchgate.net |

| Pulse Angle | A 90° pulse is typically used for quantitative experiments. | Maximizes signal intensity for a single scan. acs.org |

| Number of Scans | Sufficient scans to achieve an adequate signal-to-noise ratio. | Improves the precision of the integral measurement. acs.org |

Quantitative Raman Spectroscopy and SERS for Trace Detection

Raman spectroscopy offers a non-destructive method for chemical analysis. For enhanced sensitivity, particularly for trace detection, Surface-Enhanced Raman Spectroscopy (SERS) is employed. researchgate.net SERS utilizes metallic nanostructures (typically gold or silver) to amplify the Raman signal of molecules adsorbed onto or near their surface, enabling the detection of analytes at very low concentrations. researchgate.netnih.gov

The quantitative analysis of Benzylisopropylamine using SERS would involve correlating the intensity of a characteristic Raman peak with the concentration of the analyte. This typically requires the creation of a calibration curve using standard solutions of known concentrations. The enhancement of the Raman signal in SERS can be significant, allowing for detection limits that are often much lower than conventional Raman spectroscopy. researchgate.net Sheath-flow SERS can be coupled with liquid chromatography for online detection and quantification of separated molecules. nih.gov

Challenges in quantitative SERS include the reproducibility of SERS substrates and potential interference from the sample matrix. researchgate.net However, the technique's high sensitivity and specificity make it a valuable tool for trace-level detection of compounds like Benzylisopropylamine in various samples. jlu.edu.cn

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely used technique for determining the concentration of an analyte in a solution. researchgate.netresearchgate.net The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution (A = εbc). youtube.comyoutube.com

To determine the concentration of Benzylisopropylamine, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength (λmax), where the analyte exhibits maximum absorbance. researchgate.netyoutube.com The absorbance of the unknown sample is then measured at the same wavelength, and its concentration is determined by interpolating from the calibration curve. researchgate.netyoutube.com

The procedure involves:

Preparing several solutions of Benzylisopropylamine with accurately known concentrations. researchgate.net

Measuring the UV-Vis absorbance of each standard solution at the wavelength of maximum absorbance (λmax). youtube.com

Plotting a graph of absorbance versus concentration to create a calibration curve. researchgate.net

Measuring the absorbance of the unknown sample.

Using the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the unknown sample. researchgate.net

It is important that the absorbance values fall within the linear range of the calibration curve to ensure accurate quantification. youtube.com In some cases, derivatization may be necessary to shift the absorption bands for simultaneous analysis of multiple components in a mixture. nih.gov

Development and Application of Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Separation

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. researchgate.netnih.gov This "molecular memory" makes them highly selective sorbents for sample preparation and analyte enrichment. chromatographyonline.comrsc.org

MIP Synthesis and Characterization

The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (in this case, Benzylisopropylamine). researchgate.netnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template molecule. researchgate.netnih.gov

Common polymerization techniques include bulk, precipitation, and surface imprinting. chromatographyonline.comnih.gov The choice of functional monomer, cross-linker, porogen (solvent), and polymerization method is crucial for the performance of the resulting MIP. researchgate.netufmg.br For instance, using methyl methacrylate (B99206) as a functional monomer and ethylene (B1197577) glycol dimethacrylate as a cross-linker has been reported in MIP synthesis. researchgate.net

Characterization of the synthesized MIPs is essential to evaluate their properties. Techniques used for characterization include:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful polymerization and the presence of functional groups. nih.govscirp.org

Scanning Electron Microscopy (SEM): To study the surface morphology and particle size of the polymer. nih.govscirp.org

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. scirp.org

Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and pore size distribution. nih.gov

Binding studies: To evaluate the adsorption capacity and selectivity of the MIP towards the target analyte. ufmg.brscirp.org

Table 2: Common Components in MIP Synthesis

| Component | Role | Example |

| Template | The molecule to be imprinted (e.g., Benzylisopropylamine). | Creates the specific recognition sites. researchgate.net |

| Functional Monomer | Interacts with the template molecule. | Methacrylic acid, 2-hydroxyethyl methacrylate. nih.govufmg.br |

| Cross-linker | Forms the polymer matrix. | Ethylene glycol dimethacrylate (EGDMA). researchgate.netufmg.br |

| Initiator | Starts the polymerization reaction. | Benzoyl peroxide (BPO). researchgate.net |

| Porogen | A solvent that helps form a porous structure. | Acetonitrile, N,N-dimethylformamide. researchgate.netufmg.br |

Application in Sample Preparation and Analyte Enrichment

MIPs are widely used as selective sorbents in various sample preparation techniques, a process often referred to as Molecularly Imprinted Solid-Phase Extraction (MISPE). chromatographyonline.comchromatographyonline.com The high selectivity of MIPs allows for the efficient extraction and enrichment of the target analyte from complex matrices, such as biological or environmental samples. rsc.orgnih.gov

The general MISPE procedure involves:

Conditioning: The MIP-packed cartridge is preconditioned with a suitable solvent. chromatographyonline.com

Loading: The sample solution containing the analyte is passed through the cartridge. The target analyte binds to the specific recognition sites in the MIP. chromatographyonline.com

Washing: The cartridge is washed with a solvent to remove interfering substances that are non-specifically bound. chromatographyonline.com

Elution: The retained analyte is eluted from the MIP using a solvent that disrupts the interactions between the analyte and the polymer. chromatographyonline.com

Other applications of MIPs in sample preparation include their use in dispersive solid-phase extraction (dSPE), where the MIP particles are dispersed directly into the sample, and as coatings for solid-phase microextraction (SPME) fibers or stir bars. chromatographyonline.comcsic.es The development of magnetic MIPs, which can be easily separated from the sample matrix using an external magnet, further simplifies the extraction process. chromatographyonline.comchromatographyonline.com

Despite their advantages, challenges such as template bleeding (incomplete removal of the template molecule) and reduced performance in highly polar solvents can limit the application of MIPs in some cases. chromatographyonline.com

Method Validation and Performance Characteristics

The validation of any analytical method is crucial to ensure that the results generated are reliable, reproducible, and fit for the intended purpose. For the detection and quantification of Benzylisopropylamine, also known as N-isopropylbenzylamine (N-IBA), method validation is typically performed in accordance with internationally recognized guidelines. Key performance characteristics that are evaluated include the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy, precision, and selectivity. A prominent and well-documented technique for this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Research Findings

A significant study developed and validated a modified LC-ESI-MS/MS method for the simultaneous determination of methamphetamine (MA) and its structural isomer, N-isopropylbenzylamine (N-IBA), in forensic samples. bohrium.comresearchgate.netsemanticscholar.org This method demonstrates robust performance and high sensitivity, which is essential for forensic analysis where distinguishing between isomers is critical. bohrium.comresearchgate.netsemanticscholar.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. npra.gov.my For the LC-MS/MS analysis of N-isopropylbenzylamine, the low limit of detection (LLOD) was established at 0.1 ng/mL. bohrium.comresearchgate.netsemanticscholar.org The low limit of quantification (LLOQ) was determined to be 0.3 ng/mL. bohrium.comresearchgate.netsemanticscholar.org These low values indicate the method's high sensitivity, making it suitable for detecting trace amounts of the compound. semanticscholar.org

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. The validated LC-MS/MS method showed excellent linearity for N-isopropylbenzylamine within a concentration range of 0.51 ng/mL to 51 ng/mL. bohrium.comresearchgate.netsemanticscholar.org This wide range allows for the accurate quantification of the compound in samples with varying concentrations.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. In this method, accuracy was assessed through inter- and intraday analysis. The results were deemed satisfactory, with a relative error (RE) of less than 20%. bohrium.comresearchgate.netsemanticscholar.org This level of accuracy ensures that the quantitative results are a reliable representation of the true concentration of Benzylisopropylamine in a sample.

Precision: Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). The LC-MS/MS method demonstrated satisfactory precision, with an inter- and intraday RSD of less than 15%. bohrium.comresearchgate.netsemanticscholar.org This indicates a high degree of repeatability and reproducibility for the method.

Selectivity: Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. A major challenge in the analysis of Benzylisopropylamine is distinguishing it from its isomer, methamphetamine, as they can produce similar ion fragments. researchgate.net The developed LC-MS/MS method proved to have excellent selectivity, successfully separating and discriminating N-isopropylbenzylamine from methamphetamine through optimized chromatographic separation and multiple reaction monitoring (MRM) mode. bohrium.comsemanticscholar.orgscispace.com This capability is crucial to avoid the misidentification of N-isopropylbenzylamine as methamphetamine in forensic cases. bohrium.comresearchgate.net

The table below summarizes the performance characteristics of the validated LC-MS/MS method for Benzylisopropylamine (N-isopropylbenzylamine).

| Performance Characteristic | Result | Concentration Range | Citation |

| Limit of Detection (LOD) | 0.1 ng/mL | N/A | bohrium.comresearchgate.netsemanticscholar.org |

| Limit of Quantification (LOQ) | 0.3 ng/mL | N/A | bohrium.comresearchgate.netsemanticscholar.org |

| Linearity | Excellent | 0.51 - 51 ng/mL | bohrium.comresearchgate.netsemanticscholar.org |

| Accuracy (Relative Error) | < 20% | QC Samples | bohrium.comresearchgate.netsemanticscholar.org |

| Precision (RSD) | < 15% | QC Samples | bohrium.comresearchgate.netsemanticscholar.org |

| Selectivity | High | N/A | bohrium.comsemanticscholar.orgscispace.com |

Emerging Research Directions and Future Challenges

Novel Applications in Materials Science and Catalysis

The potential for Benzylisopropylamine hydrobromide and its derivatives in materials science and catalysis remains a largely unexplored frontier. The compound's structure, featuring a secondary amine and a benzyl (B1604629) group, presents opportunities for its use as a building block or functional moiety in advanced materials.

Research Focus Areas:

Polymer Chemistry: The amine group can act as a reactive site for incorporation into polymer chains, potentially imparting specific thermal, mechanical, or chemical properties to materials like polyamides or polyimines.

Surface Modification: As demonstrated with other amine-containing compounds, benzylisopropylamine could be used to functionalize surfaces, altering properties like hydrophobicity, adhesion, or biocompatibility.

Catalysis: The nitrogen atom can coordinate with metal centers, suggesting its potential use as a ligand in organometallic catalysis. Research could explore the synthesis of chiral versions of benzylisopropylamine to act as ligands in asymmetric catalysis, a cornerstone of modern synthetic chemistry.

Enzymatic Catalysis: Inspired by nature, enzymes could be used to catalyze reactions involving benzylisopropylamine analogues. researchgate.net This approach, highlighted by the use of enzymes in creating unique functional materials, could lead to the development of novel bioplastics or other biocompatible materials. researchgate.net

Table 1: Potential Research Directions in Materials Science and Catalysis

| Research Area | Potential Application of Benzylisopropylamine Analogues | Rationale |

|---|---|---|

| Polymer Synthesis | Monomer or chain terminator in specialty polymers. | The secondary amine functionality allows for incorporation into polymer backbones or as an end-capping agent to control molecular weight. |

| Surface Science | Covalent grafting onto silica (B1680970) or gold surfaces. | Creates surfaces with altered chemical properties for applications in chromatography, sensing, or biocompatible coatings. |

| Organometallic Catalysis | Ligand for transition metal catalysts (e.g., Palladium, Rhodium). | The nitrogen atom can chelate metals, influencing the catalyst's activity and selectivity in cross-coupling or hydrogenation reactions. |

| Biomaterials | Substrate for enzymatic polymerization or modification. researchgate.net | Utilizes the specificity of enzymes to create novel materials with defined structures and properties for biomedical applications. researchgate.net |

Advancements in Synthetic Chemistry of Benzylisopropylamine Analogues

The exploration of any compound's potential is intrinsically linked to the ability to synthesize its analogues. Developing a diverse library of benzylisopropylamine derivatives is crucial for structure-activity relationship (SAR) studies across various applications. Research in this area focuses on creating more efficient, stereoselective, and versatile synthetic routes.

Key challenges and directions include:

Stereoselective Synthesis: Developing methods to selectively produce either the (R) or (S) enantiomer of benzylisopropylamine and its analogues is critical, as different stereoisomers often exhibit vastly different biological activities and properties.

Ring Substitution: Introducing a variety of substituents (e.g., electron-donating or -withdrawing groups) onto the phenyl ring can modulate the electronic properties of the molecule. This is a common strategy used in drug discovery to fine-tune activity and selectivity.

N-Alkylation/Arylation: Expanding the diversity of groups attached to the nitrogen atom beyond the isopropyl group can lead to new compounds with unique properties.

Combinatorial Chemistry: Employing high-throughput techniques to rapidly generate large libraries of analogues for screening in various assays.

Historical work on benzylamine (B48309) analogues has laid the groundwork for such synthetic explorations. rsc.org Modern synthetic methods can now build upon this foundation to create more complex and targeted molecules, such as those designed for specific biological targets or material properties. nih.gov

Table 2: Strategies for Synthetic Analogue Development

| Synthetic Strategy | Objective | Example Reaction |

|---|---|---|